N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline
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Overview
Description
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline is a complex organic compound characterized by its unique structure, which includes a phenoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the reaction of 10H-phenoxazine with N-methyl-N-phenylaniline under specific conditions to form the desired compound. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the phenoxazine core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenoxazine compounds.
Scientific Research Applications
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It finds applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxazine core can participate in electron transfer processes, influencing various biochemical pathways. Its ability to fluoresce under certain conditions also makes it a valuable tool in studying cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound, which shares the core structure.
N-Phenylaniline: A related compound with similar functional groups.
N-Methylphenoxazine: Another derivative with comparable properties.
Uniqueness
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline is unique due to its combined structural features, which confer distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties enable a wide range of applications, from organic electronics to medicinal chemistry. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing molecule.
Properties
Molecular Formula |
C25H20N2O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-methyl-4-phenoxazin-10-yl-N-phenylaniline |
InChI |
InChI=1S/C25H20N2O/c1-26(19-9-3-2-4-10-19)20-15-17-21(18-16-20)27-22-11-5-7-13-24(22)28-25-14-8-6-12-23(25)27/h2-18H,1H3 |
InChI Key |
BWTIHVTYOKOPSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
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